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5-(Bromoacetyl)thiophene-2-

carboxamide

CAS No.: 68257-90-9

Cat. No.: B1288486

Get Quote

5-(Bromoacetyl)thiophene-2-carboxamide (CAS Number: 68257-90-9) is a specialized

chemical compound that has garnered significant interest within the fields of medicinal

chemistry and drug development. At its core, it is a bifunctional molecule built upon a thiophene

scaffold, a five-membered aromatic ring containing a sulfur atom. Thiophene and its derivatives

are recognized as "privileged pharmacophores" in medicinal chemistry, frequently appearing in

FDA-approved drugs due to their versatile biological activities and favorable physicochemical

properties.[1][2] This compound is distinguished by two key functional groups attached to the

thiophene ring: a primary carboxamide (-CONH₂) at the 2-position and a bromoacetyl group (-

COCH₂Br) at the 5-position.

The strategic importance of 5-(Bromoacetyl)thiophene-2-carboxamide lies in the inherent

reactivity of the bromoacetyl moiety. This α-haloketone group functions as an electrophilic

"warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues on

target proteins.[3][4] This property makes it an invaluable tool for designing targeted covalent

inhibitors (TCIs), a class of drugs known for their high potency, prolonged duration of action,

and ability to tackle challenging drug targets.[5][6] The thiophene-2-carboxamide portion of the

molecule serves as the "scaffold" or "recognition element," which can be tailored to achieve
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selective binding to the active site of a specific protein, guiding the reactive bromoacetyl group

to its intended target. Thiophene carboxamide scaffolds have been explored for a range of

therapeutic targets, including as potential anticancer agents and VEGFR-2 inhibitors.[7][8][9]

This guide provides a comprehensive technical overview of 5-(Bromoacetyl)thiophene-2-
carboxamide, detailing its chemical properties, synthesis, reactivity, and applications, with a

particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its

application in research and development. The key properties of 5-(Bromoacetyl)thiophene-2-
carboxamide are summarized below.

Property Value Source

CAS Number 68257-90-9 [10][11]

Molecular Formula C₇H₆BrNO₂S [12]

Molecular Weight 248.10 g/mol [12]

IUPAC Name
5-(2-bromoacetyl)thiophene-2-

carboxamide
[12]

Synonyms
2-Thiophenecarboxamide, 5-

(bromoacetyl)-
[12]

SMILES
C1=C(SC(=C1)C(=O)N)C(=O)

CBr
[12]

InChI Key
UEIAQIIRSAGLJM-

UHFFFAOYSA-N
[12]

Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide typically originates from a more

readily available thiophene derivative, such as 5-acetylthiophene-2-carboxylic acid amide (CAS
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68257-89-6)[11]. The key transformation is the selective halogenation at the α-carbon of the

acetyl group. This is a classic reaction for enolizable ketones.[13][14]

A plausible and efficient laboratory-scale synthesis involves the direct bromination of 5-

acetylthiophene-2-carboxamide using a suitable brominating agent, such as bromine (Br₂), in

an acidic solvent like acetic acid. The acid catalyzes the formation of an enol intermediate,

which is the nucleophilic species that reacts with the electrophilic bromine.[13][14]
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Synthesis Workflow

5-Acetylthiophene-2-carboxamide
(Starting Material)

Dissolution in
Glacial Acetic Acid

Step 1

Addition of Bromine (Br₂)

Step 2

Reaction under Controlled
Temperature (e.g., 0°C to RT)

Step 3

Quenching, Extraction,
and Purification

Step 4

5-(Bromoacetyl)thiophene-2-carboxamide
(Final Product)

Step 5

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-(Bromoacetyl)thiophene-2-carboxamide.
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Detailed Synthetic Protocol:

Dissolution: Dissolve 5-acetylthiophene-2-carboxamide in glacial acetic acid in a round-

bottom flask equipped with a magnetic stirrer and an addition funnel. The reaction should be

conducted under a fume hood.

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in glacial

acetic acid dropwise via the addition funnel. The amount of bromine should be stoichiometric

(1 equivalent) to favor mono-bromination.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for several hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to

precipitate the crude product.

Purification: Collect the solid product by vacuum filtration and wash with cold water to

remove residual acid. The crude product can be further purified by recrystallization from a

suitable solvent (e.g., ethanol/water mixture) to yield pure 5-(Bromoacetyl)thiophene-2-
carboxamide.

Core Reactivity: The Electrophilic Nature of the α-
Haloketone
The functionality of 5-(Bromoacetyl)thiophene-2-carboxamide in drug discovery is

dominated by the reactivity of the α-bromoacetyl group. The presence of the adjacent electron-

withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon, making it

highly susceptible to nucleophilic attack.[4] This is the chemical basis for its utility as a covalent

modifier of proteins.

The most biologically relevant reaction is the alkylation of the thiol group of cysteine residues.

[15][16] The sulfur atom of a deprotonated cysteine (thiolate) is a potent nucleophile that readily

attacks the electron-deficient α-carbon, displacing the bromide ion in an Sₙ2 reaction. This

results in the formation of a stable thioether bond, permanently linking the molecule to the

protein.
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Mechanism of Cysteine Alkylation

5-(Bromoacetyl)thiophene-2-carboxamide

Covalently Modified Protein
(Stable Thioether Linkage)

 Displacement of Br⁻ 

Protein-Cys-S⁻
(Nucleophilic Thiolate)

 Sₙ2 Attack 

Click to download full resolution via product page

Caption: Covalent modification of a cysteine residue via Sₙ2 reaction.

Application in Drug Discovery and Chemical
Biology
The primary application of 5-(Bromoacetyl)thiophene-2-carboxamide is as a reactive

building block for the synthesis of targeted covalent inhibitors (TCIs). The design principle

involves integrating this reactive thiophene derivative into a larger molecular structure that

provides high-affinity, non-covalent binding to the target protein of interest. This initial binding

event orients the bromoacetyl "warhead" in close proximity to a strategically located

nucleophilic residue, typically a cysteine, facilitating the irreversible covalent bonding event.

Workflow for Covalent Protein Labeling
Researchers can use 5-(Bromoacetyl)thiophene-2-carboxamide or its derivatives to

investigate protein function, identify binding sites, or develop potent enzyme inhibitors. A typical

experimental workflow is outlined below.
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Experimental Workflow for Protein Alkylation

Analytical Methods

Prepare Target Protein Solution
(in appropriate buffer, pH ~7.5-8.5)

Incubate Protein and Inhibitor
(Varying concentrations and times)

Prepare Inhibitor Stock Solution
(e.g., in DMSO)

Quench Reaction
(e.g., with DTT or β-mercaptoethanol)

Analyze Reaction Products

SDS-PAGE
(to observe mass shift)

Mass Spectrometry (LC-MS/MS)
(to confirm covalent modification

and identify modification site)

Activity Assay
(to measure loss of function)

Click to download full resolution via product page

Caption: A standard workflow for labeling a target protein with a covalent inhibitor.

Detailed Protocol for Protein Alkylation Assay:

Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g.,

HEPES or Tris) at a pH between 7.5 and 8.5 to ensure a significant population of the more

nucleophilic thiolate form of cysteine.

Inhibitor Preparation: Prepare a concentrated stock solution of 5-(Bromoacetyl)thiophene-
2-carboxamide or its derivative in an organic solvent like DMSO.
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Incubation: Add the inhibitor solution to the protein solution to achieve the desired final

concentration. Incubate the mixture at a controlled temperature (e.g., room temperature or

37°C) for a defined period. A time-course experiment is often performed to determine the

rate of inactivation.

Quenching: Stop the reaction by adding a quenching agent with an excess of thiol groups,

such as dithiothreitol (DTT) or β-mercaptoethanol, which will react with any remaining

unreacted inhibitor.

Analysis by Mass Spectrometry:

Confirm covalent modification by analyzing the intact protein using LC-MS to observe the

expected mass increase corresponding to the addition of the inhibitor fragment (mass of

inhibitor minus HBr).

To identify the specific site of modification, digest the modified protein into smaller

peptides using a protease like trypsin.

Analyze the resulting peptide mixture by LC-MS/MS. The modified peptide will have a

characteristic mass shift, and its fragmentation pattern will pinpoint the exact cysteine

residue that was alkylated.[17]

Therapeutic Potential
While specific biological data for 5-(Bromoacetyl)thiophene-2-carboxamide itself is limited in

publicly available literature, the thiophene-2-carboxamide scaffold is a component of molecules

investigated for various therapeutic effects. Derivatives have shown potential as anticancer

agents by targeting pathways like VEGFR-2, and related structures have been explored for

anti-inflammatory, antimicrobial, and analgesic properties.[9][18][19] The addition of the

bromoacetyl warhead transforms this scaffold into a tool for creating potent, irreversible

inhibitors targeting enzymes in these and other disease pathways.

Safety, Handling, and Storage
As an α-haloketone and a reactive alkylating agent, 5-(Bromoacetyl)thiophene-2-
carboxamide must be handled with appropriate caution. Based on the safety data for
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structurally related compounds like 5-bromothiophene-2-carbaldehyde, the following

precautions are advised.[20][21]

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and

may cause respiratory irritation (H335). It may also be harmful if swallowed, inhaled, or in

contact with skin.[20]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

chemical fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

Handling: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term

stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated

temperatures (2-8°C) is recommended to prevent degradation.[21]

Conclusion
5-(Bromoacetyl)thiophene-2-carboxamide is a strategically designed chemical entity that

serves as a powerful tool for modern drug discovery. Its structure combines a biologically

relevant thiophene-carboxamide scaffold with a reactive bromoacetyl warhead, making it an

ideal starting point for the synthesis of targeted covalent inhibitors. The compound's well-

defined reactivity with cysteine residues allows for the creation of potent and highly selective

therapeutics that can form a permanent bond with their protein targets. For researchers and

scientists in drug development, a thorough understanding of its synthesis, reactivity, and proper

handling is essential to fully exploit its potential in creating the next generation of covalent

medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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